molecular formula C22H28N2O B248440 1-Sec-butyl-4-(diphenylacetyl)piperazine

1-Sec-butyl-4-(diphenylacetyl)piperazine

Cat. No.: B248440
M. Wt: 336.5 g/mol
InChI Key: PGBLKVWWLWQLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Sec-butyl-4-(diphenylacetyl)piperazine is a piperazine derivative characterized by a diphenylacetyl group at the 4-position and a sec-butyl group at the 1-position of the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly neurotransmitter receptors and enzymes .

Properties

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

1-(4-butan-2-ylpiperazin-1-yl)-2,2-diphenylethanone

InChI

InChI=1S/C22H28N2O/c1-3-18(2)23-14-16-24(17-15-23)22(25)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,18,21H,3,14-17H2,1-2H3

InChI Key

PGBLKVWWLWQLHW-UHFFFAOYSA-N

SMILES

CCC(C)N1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 1-sec-butyl-4-(diphenylacetyl)piperazine and their pharmacological or physicochemical properties:

Compound Name Substituents (Position 1 and 4) Key Findings Reference ID
1-sec-butyl-4-(diphenylacetyl)piperazine 1-sec-butyl; 4-diphenylacetyl High lipophilicity; potential CNS activity due to diphenylacetyl moiety
MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) 1-cyclohexyl; 4-diphenylethyl Psychoactive properties; cyclohexyl group enhances metabolic stability
PAF antagonists (e.g., compound 100) 1-acyl; 4-(3-pyridylcyanomethyl)piperazine Diphenylacetyl substituents enhance PAF receptor affinity and oral activity
hA2AAR ligands (e.g., compound 3) 1-benzyl; 4-benzylpiperazine Piperazine linker improves binding (Ki = 58 nM vs. 594 nM for piperidine)
4(1H)-Quinolones (e.g., 8ac) 7-piperazine with ethylene spacer Ethylene spacer improves solubility (80 µM) vs. direct attachment (<20 µM)
5-HT1A ligands (e.g., compound 5d) 3-carbon linker + acetylated coumarin-piperazine Alkyl linker and acetyl group enhance 5-HT1A affinity (subnanomolar Ki)

Key Comparative Analyses

In contrast, MT-45’s diphenylethyl group contributes to its psychoactivity via non-specific hydrophobic interactions . Piperazine rings generally outperform piperidine analogues in receptor binding. For example, in adenosine A2A receptor (hA2AAR) ligands, piperazine-linked compounds (Ki = 58 nM) showed 10-fold higher affinity than piperidine analogues (Ki = 594 nM) due to enhanced nitrogen-mediated interactions .

Solubility and Pharmacokinetics Direct attachment of bulky groups (e.g., diphenylacetyl) to piperazine reduces aqueous solubility (<20 µM at pH 2.0–6.5) compared to compounds with ethylene or methylene spacers (80 µM) . However, the sec-butyl group may mitigate this by introducing moderate hydrophobicity without excessive steric hindrance .

Metabolic Stability The sec-butyl group in 1-sec-butyl-4-(diphenylacetyl)piperazine may offer better oxidative stability compared to MT-45’s cyclohexyl group, which is prone to hydroxylation . Piperazine rings are susceptible to MnO2-mediated oxidation at the N1 position, but diphenylacetyl’s electron-withdrawing effects could stabilize the ring against degradation .

Selectivity and Bioactivity

  • Diphenylacetyl-containing compounds (e.g., PAF antagonists) exhibit high oral activity due to balanced lipophilicity and resistance to first-pass metabolism . In contrast, morpholine or piperidine bioisosteres (e.g., Alzheimer’s inhibitors) show reduced activity, emphasizing piperazine’s critical role in target engagement .
  • The three-carbon alkyl linker in 5-HT1A ligands (similar to the sec-butyl group) optimizes spatial orientation for receptor binding, suggesting analogous benefits in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.